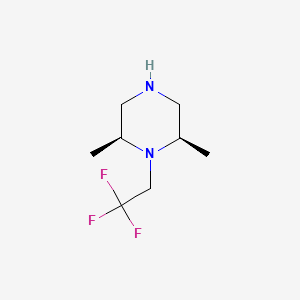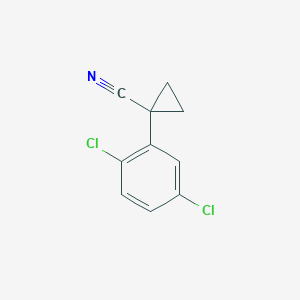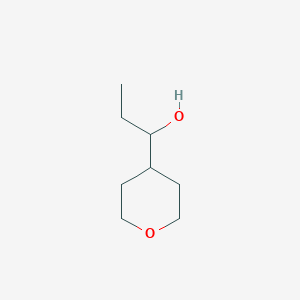
(2R,6S)-2,6-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,6S)-2,6-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with dimethyl groups and a trifluoroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine typically involves the reaction of piperazine with appropriate alkylating agents under controlled conditions. One common method includes the use of 2,2,2-trifluoroethyl bromide and dimethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,6S)-2,6-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of azido or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,6S)-2,6-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of (2R,6S)-2,6-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,6S)-2,6-Dimethylpiperazine: Lacks the trifluoroethyl group, resulting in different chemical properties.
1-(2,2,2-Trifluoroethyl)piperazine: Lacks the dimethyl groups, affecting its reactivity and applications.
2,6-Dimethylpiperazine: Similar structure but without the trifluoroethyl group.
Uniqueness
(2R,6S)-2,6-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine is unique due to the presence of both dimethyl and trifluoroethyl groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C8H15F3N2 |
|---|---|
Molekulargewicht |
196.21 g/mol |
IUPAC-Name |
(2R,6S)-2,6-dimethyl-1-(2,2,2-trifluoroethyl)piperazine |
InChI |
InChI=1S/C8H15F3N2/c1-6-3-12-4-7(2)13(6)5-8(9,10)11/h6-7,12H,3-5H2,1-2H3/t6-,7+ |
InChI-Schlüssel |
ZQPXUDKLPKLWOX-KNVOCYPGSA-N |
Isomerische SMILES |
C[C@@H]1CNC[C@@H](N1CC(F)(F)F)C |
Kanonische SMILES |
CC1CNCC(N1CC(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(cyclohexylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B11722483.png)



![2-[(2R,6R)-2,6-dimethylpiperazin-1-yl]ethan-1-ol](/img/structure/B11722522.png)
![4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol sulfate](/img/structure/B11722524.png)



![3,3-Dimethyl-1-[3-(trifluoromethoxy)phenyl]piperazine](/img/structure/B11722551.png)

![Tert-butyl 1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11722560.png)

